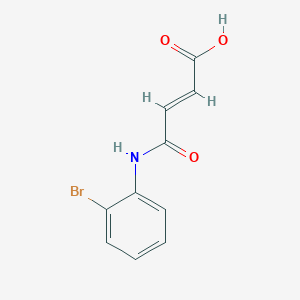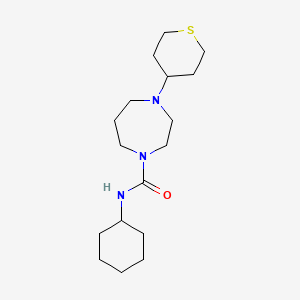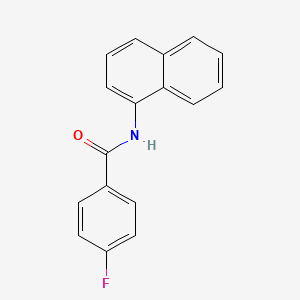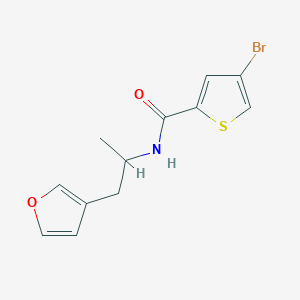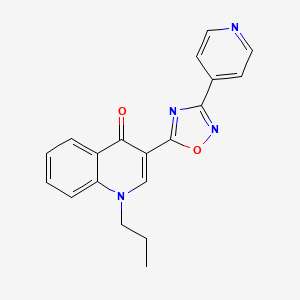
1-propyl-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-propyl-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one, also known as PPOQ, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. PPOQ is a heterocyclic compound that contains a quinoline ring system, an oxadiazole ring, and a pyridine ring.
Mechanism of Action
The exact mechanism of action of 1-propyl-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is not fully understood. However, it has been proposed that 1-propyl-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one exerts its biological activity by inhibiting certain enzymes or signaling pathways that are involved in the progression of diseases such as cancer and inflammation. For example, 1-propyl-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a key role in the invasion and metastasis of cancer cells.
Biochemical and Physiological Effects:
1-propyl-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one has been shown to have several biochemical and physiological effects. For example, 1-propyl-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one has been found to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. 1-propyl-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-propyl-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is its broad spectrum of biological activities, which makes it a promising candidate for the development of novel therapeutics. Additionally, 1-propyl-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is relatively easy to synthesize and purify, which makes it a suitable compound for lab experiments. However, one of the limitations of 1-propyl-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on 1-propyl-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one. Firstly, further studies are needed to elucidate the exact mechanism of action of 1-propyl-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one, which will help to identify potential drug targets and improve the design of more potent analogs. Secondly, more studies are needed to investigate the pharmacokinetics and toxicity of 1-propyl-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one in vivo, which will help to determine its suitability for clinical development. Finally, the potential of 1-propyl-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one as a lead compound for the development of novel therapeutics for cancer and inflammatory diseases should be further explored.
Synthesis Methods
The synthesis of 1-propyl-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one involves the reaction of 2-cyanophenylacetic acid with propylamine, followed by the condensation with 4-pyridinecarboxylic acid hydrazide and cyclization with phosphorous oxychloride. The final product is obtained by treating the intermediate with sodium hydroxide. The purity of the compound can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
1-propyl-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one has been found to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. In recent years, several studies have been conducted to investigate the potential therapeutic applications of 1-propyl-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one. For example, a study published in the journal Bioorganic & Medicinal Chemistry Letters reported that 1-propyl-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one exhibited potent antitumor activity against human lung cancer cells. Another study published in the journal European Journal of Medicinal Chemistry demonstrated that 1-propyl-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one showed promising anti-inflammatory activity in a mouse model of acute lung injury.
properties
IUPAC Name |
1-propyl-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2/c1-2-11-23-12-15(17(24)14-5-3-4-6-16(14)23)19-21-18(22-25-19)13-7-9-20-10-8-13/h3-10,12H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMHATTHXINWBHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-propyl-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

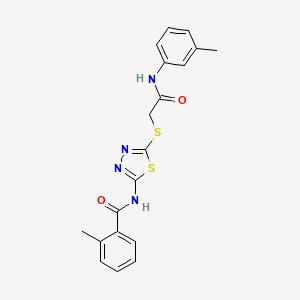
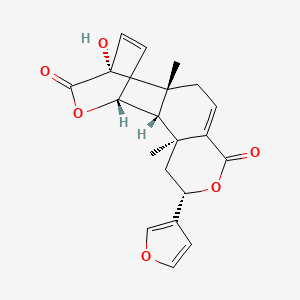
![1-(1,5-Dioxa-9-azaspiro[5.5]undecane-9-carbonyl)imidazolidin-2-one](/img/structure/B2786471.png)
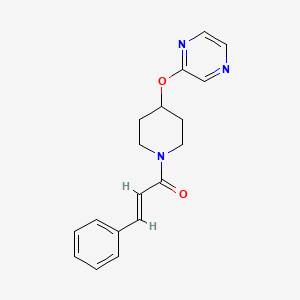
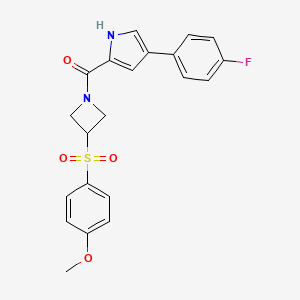
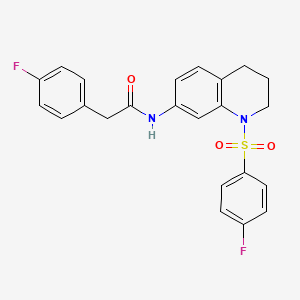

![ethyl 2-[[(E)-2-cyano-3-[5-(4-ethoxycarbonylphenyl)furan-2-yl]prop-2-enoyl]amino]-4-phenylthiophene-3-carboxylate](/img/structure/B2786480.png)
![N-(Oxan-4-yl)-4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carboxamide](/img/structure/B2786481.png)
